molecular formula C19H19N3O2S B14159974 4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide CAS No. 575461-42-6

4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B14159974
CAS No.: 575461-42-6
M. Wt: 353.4 g/mol
InChI Key: SEILTDALSZQKBP-UHFFFAOYSA-N
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Description

4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Phenoxyethylamino Group: This step involves the nucleophilic substitution of the thiazole intermediate with 2-phenoxyethylamine.

    N-Phenylation:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Chemical Reactions Analysis

4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

    Substitution: The phenoxyethylamino group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory properties are attributed to its ability to inhibit cyclooxygenase-2 (COX-2) by forming hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, the presence of a piperidine or morpholine group can enhance the compound’s solubility and bioavailability .

Properties

CAS No.

575461-42-6

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-methyl-2-(2-phenoxyethylamino)-N-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-14-17(18(23)22-15-8-4-2-5-9-15)25-19(21-14)20-12-13-24-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,21)(H,22,23)

InChI Key

SEILTDALSZQKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCOC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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